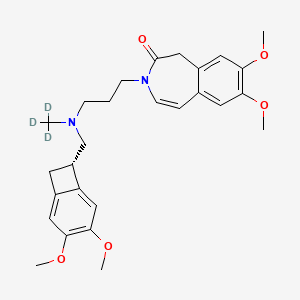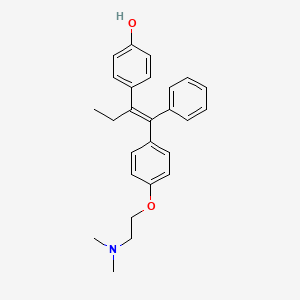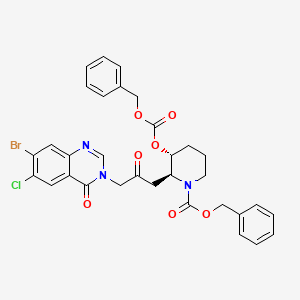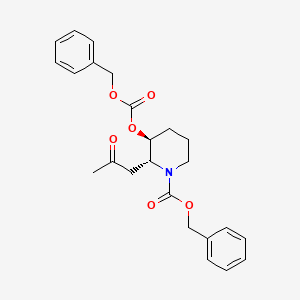
Dioxacarb-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxacarb-d3 is a deuterated form of Dioxacarb, a phenyl methylcarbamate insecticide. It is known for its anticholinesterase activity, which means it inhibits the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the nervous system. This compound is primarily used in agricultural and non-agricultural settings to control a variety of pests.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dioxacarb-d3 involves the incorporation of deuterium atoms into the Dioxacarb molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Reduced forms of this compound.
Substitution Products: Substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Dioxacarb-d3 has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Dioxacarb in environmental and biological samples.
Biology: Studied for its effects on acetylcholinesterase activity in various biological systems.
Medicine: Investigated for its potential therapeutic applications in conditions involving acetylcholine dysregulation.
Industry: Utilized in the development of insecticides and pest control products.
Mecanismo De Acción
Dioxacarb-d3 exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine result in prolonged stimulation of cholinergic receptors, causing paralysis and death of the target pests. The molecular targets involved include the active site of acetylcholinesterase and the cholinergic receptors.
Comparación Con Compuestos Similares
Carbaryl: Another phenyl methylcarbamate insecticide with similar anticholinesterase activity.
Aldicarb: A carbamate insecticide known for its high toxicity and anticholinesterase activity.
Methomyl: A carbamate insecticide with a similar mechanism of action.
Uniqueness of Dioxacarb-d3: this compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and degradation mechanisms of Dioxacarb. The deuterium labeling also enhances the compound’s stability and allows for more precise analytical measurements in research applications.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dioxacarb-d3 involves the reaction of Dioxacarb with deuterium gas in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Dioxacarb", "Deuterium gas", "Catalyst" ], "Reaction": [ "Dissolve Dioxacarb in a suitable solvent", "Add deuterium gas to the reaction mixture", "Catalyze the reaction with a suitable catalyst", "Heat the reaction mixture to a suitable temperature", "Stir the reaction mixture for a suitable time", "Filter the reaction mixture to obtain the product Dioxacarb-d3" ] } | |
Número CAS |
1219795-12-6 |
Fórmula molecular |
C11H13NO4 |
Peso molecular |
226.246 |
Nombre IUPAC |
[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3 |
Clave InChI |
SDKQRNRRDYRQKY-FIBGUPNXSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 |
Sinónimos |
2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester; 2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl (Methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)




![(S)-1-(7-(N,N-Dimethylsulfamoyl)benzo[c][1,2,5]oxadiazol-4-yl)pyrrolidine-2-carbonyl chloride](/img/structure/B587428.png)



